

(Z)-SU14813 in Sunitinib-Resistant GIST: A Comparative Analysis of Preclinical Efficacy

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Compound of Interest		
Compound Name:	(Z)-SU14813	
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For researchers, scientists, and drug development professionals, this guide provides a comparative overview of the preclinical efficacy of **(Z)-SU14813** in the context of sunitinib-resistant gastrointestinal stromal tumors (GIST). Due to a lack of direct studies of **(Z)-SU14813** in this specific setting, this guide draws comparisons with other tyrosine kinase inhibitors (TKIs) based on their activity against known sunitinib-resistance mutations.

Gastrointestinal stromal tumors (GISTs) are predominantly driven by activating mutations in the KIT receptor tyrosine kinase. While sunitinib is a standard second-line therapy for imatinib-resistant GIST, acquired resistance to sunitinib, often through secondary mutations in the KIT gene, presents a significant clinical challenge.[1][2] This guide evaluates the potential of (Z)-SU14813, a multi-targeted TKI, as a therapeutic option in this resistant setting, and benchmarks its preclinical profile against established and emerging therapies.

Kinase Inhibition Profile

(Z)-SU14813 is a potent inhibitor of multiple receptor tyrosine kinases, including KIT, VEGFRs, and PDGFRβ.[3][4][5][6][7] Its inhibitory profile is similar to sunitinib, targeting key pathways involved in GIST pathogenesis and angiogenesis.[6][7] The development of resistance to sunitinib is frequently associated with the emergence of secondary mutations in the KIT activation loop (A-loop), encoded by exons 17 and 18, and to a lesser extent, in the ATP-binding pocket, encoded by exons 13 and 14.[2][3][8][9] Sunitinib is notably less effective against mutations in the activation loop.[3][8]







The following table summarizes the in vitro biochemical and cellular inhibitory activities of **(Z)**-**SU14813** and compares them with other TKIs that have been evaluated in sunitinib-resistant GIST.



Tyrosine Kinase Inhibitor	Target Kinases	Biochemical IC50 (nM)	Cellular IC50 (nM)	Activity against Sunitinib- Resistant Mutations
(Z)-SU14813	KIT, VEGFR-1, VEGFR-2, PDGFRβ, FLT3	KIT: 15, VEGFR- 1: 2, VEGFR-2: 50, PDGFRβ: 4[4][5]	KIT: 11.2, VEGFR-2: 5.2, PDGFRβ: 9.9[4] [5]	Data not available for specific sunitinib- resistant mutations.
Sunitinib	KIT, PDGFRs, VEGFRs, FLT3, RET	-	GIST cells with secondary exon 13/14 mutations show sensitivity. Ineffective against activation loop mutations (exon 17/18).[2] [3][8][10]	Limited activity against activation loop mutations.
Regorafenib	KIT, PDGFR, VEGFRs, TIE2, FGFR, RAF	-	-	Active against some sunitinibresistant secondary mutations, particularly those in the activation loop.[1][11][12] [13]
Ripretinib	KIT, PDGFRA	-	-	Broad activity against various KIT mutations, including those in the activation loop (exon 17/18) that confer resistance



				to sunitinib.[10] [14][15][16][17]
Avapritinib	KIT, PDGFRA	KIT D816V: 0.27[18][19]	KIT (autophosphoryla tion): 4[18][19]	Potent activity against activation loop mutations, including KIT exon 17 mutations.[18] [19][20][21][22] [23]

Preclinical Efficacy in GIST Models

While no studies have directly evaluated **(Z)-SU14813** in sunitinib-resistant GIST models, its potent anti-tumor activity has been demonstrated in various xenograft models.[6][7] For comparison, this section summarizes the preclinical efficacy of other TKIs in models of resistant GIST.



Tyrosine Kinase Inhibitor	GIST Model	Experimental Results
(Z)-SU14813	Various human tumor xenografts (not specifically GIST)	Showed broad and potent antitumor activity, leading to tumor regression, growth arrest, or substantially reduced growth.[6][7]
Regorafenib	Imatinib- and sunitinib-resistant GIST models	Demonstrated significant activity in preclinical models.[1] [12]
Ripretinib	Imatinib-resistant GIST models	Showed superior in vitro activity compared to sunitinib against imatinib-resistant secondary KIT mutations.[15]
Avapritinib	Patient-derived xenograft (PDX) of imatinib- and sunitinib-resistant GIST (KIT exon 11 and 17 mutations)	Led to disease stabilization at 10 mg/kg and tumor shrinkage at 30 mg/kg, with better responses than imatinib or regorafenib.[20]

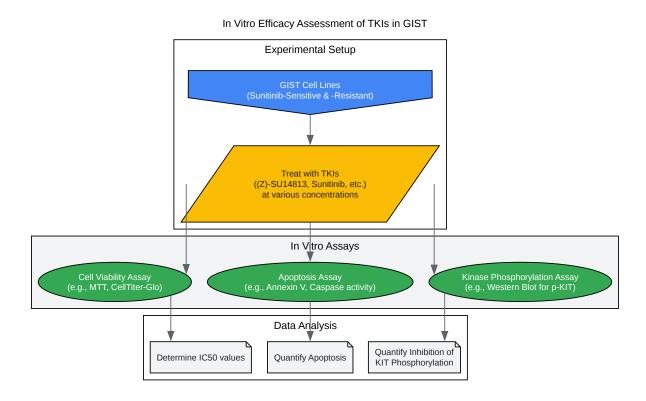
Signaling Pathways and Experimental Workflows

To visualize the mechanisms of action and experimental approaches, the following diagrams are provided.



KIT Signaling Pathway in GIST and TKI Inhibition GIST Cell SCF (Stem Cell Factor) Ligand Binding (in WT) TKI Inhibition (Z)-SU14813 Sunitinib Regorafenib Ripretinib Avapritinib Dimerization & Autophosphorylation (Ligand-independent in mutant KIT) Inhibits ATP Binding (less effective on A-loop mutants) Inhibits ATP Binding (presumed mechanism) Inhibits ATP Binding (active on A-loop mutants) Switch-Control Inhibitor (broad activity) Inhibits ATP Binding (potent on A-loop mutants) Downstream Signaling PI3K-AKT-mTOR Pathway RAS-RAF-MEK-ERK Cell Proliferation





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